Functional Selectivity: Biased ERK Signaling Without cAMP Activation vs. Endogenous Agonist α-MSH
Resomelagon (AP1189) is a biased agonist that induces ERK1/2 phosphorylation and Ca2+ mobilization without provoking canonical cAMP generation, unlike the endogenous pan-agonist α-MSH [1]. This functional selectivity is a key differentiator from non-selective agonists like α-MSH, which activates both the cAMP and ERK pathways [1]. This biased signaling profile is critical as it allows AP1189 to elicit pro-resolving, anti-inflammatory effects through ERK activation while avoiding cAMP-driven melanogenic effects [2].
| Evidence Dimension | cAMP accumulation (canonical pathway) |
|---|---|
| Target Compound Data | No induction of canonical cAMP production |
| Comparator Or Baseline | α-MSH (endogenous ligand): Induces canonical cAMP production |
| Quantified Difference | AP1189 induces ERK1/2 phosphorylation without cAMP elevation; α-MSH induces both. |
| Conditions | HEK293 cells transfected with human MC1R or MC3R [1] |
Why This Matters
This differential signaling profile is the mechanistic basis for resomelagon's pro-resolving effects without melanogenesis, a critical safety and efficacy advantage for chronic inflammatory conditions.
- [1] Montero-Melendez T, Gobbetti T, Cooray SN, Jonassen TE, Perretti M. Biased agonism as a novel strategy to harness the proresolving properties of melanocortin receptors without eliciting melanogenic effects. J Immunol. 2015;194(7):3381-8. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. AP1189 Ligand Page. Ligand ID: 11292. View Source
